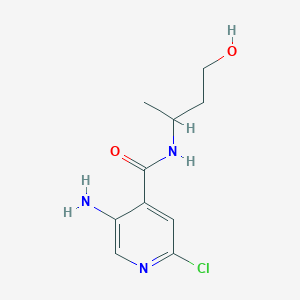
5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide is a chemical compound that has garnered significant attention in scientific research. It is a pyridine derivative that has been synthesized for various applications, including drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been proposed that it modulates the immune system by regulating cytokine production.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, it has been found to modulate the immune system by regulating the production of cytokines such as IL-6 and TNF-α.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anticancer drugs. Another direction is to explore its potential as an anti-inflammatory agent and immune system modulator. Additionally, it could be studied for its potential in other areas, such as neurodegenerative diseases and infectious diseases.
Méthodes De Synthèse
The synthesis of 5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide involves the reaction of 2-chloronicotinic acid with 4-hydroxybutan-2-one in the presence of ammonium acetate and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The yield of the product is typically around 60%.
Applications De Recherche Scientifique
5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.
Propriétés
IUPAC Name |
5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-6(2-3-15)14-10(16)7-4-9(11)13-5-8(7)12/h4-6,15H,2-3,12H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHZIEGYRHNGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)C1=CC(=NC=C1N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)
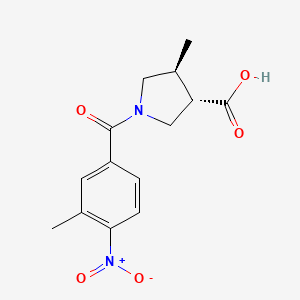
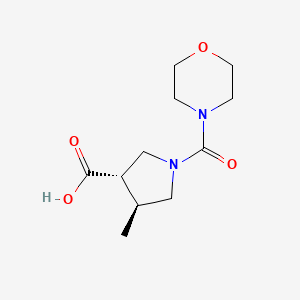
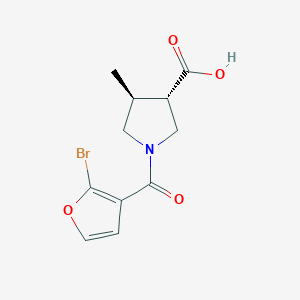
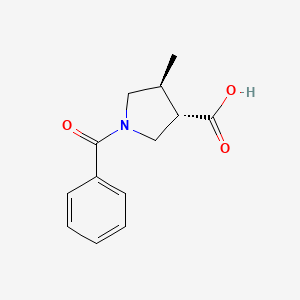
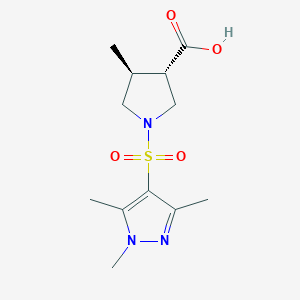


![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B6633064.png)
